Isobutyl hexanoate

Description

2-Methylpropyl hexanoate, also known as isobutyl caproate or fema 2202, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylpropyl hexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylpropyl hexanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-methylpropyl hexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Methylpropyl hexanoate exists in all eukaryotes, ranging from yeast to humans. 2-Methylpropyl hexanoate can be biosynthesized from isobutanol. 2-Methylpropyl hexanoate is a sweet, fruity, and green tasting compound that can be found in pepper (spice). This makes 2-methylpropyl hexanoate a potential biomarker for the consumption of this food product.

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.

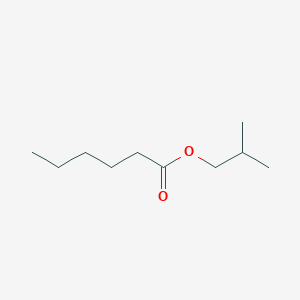

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPPWPIGVTVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059322 | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., clear, colourless to yellowish liquid with a fruity, cocoa odour | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.858 | |

| Record name | Isobutyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-79-3 | |

| Record name | ISOBUTYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A3X4W9GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Isobutyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl hexanoate, a carboxylate ester with a characteristic fruity, pineapple-like aroma, finds significant applications in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis is a focal point of research, aiming for efficient, sustainable, and high-yield production methods. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, including Fischer-Speier esterification, enzymatic synthesis, and transesterification. A detailed examination of the reaction mechanisms, experimental protocols, and quantitative data is presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound (C₁₀H₂₀O₂) is the ester formed from the condensation of hexanoic acid and isobutanol.[2] Beyond its use as a flavoring and fragrance agent, its structural motif is of interest in the synthesis of more complex molecules. Understanding the nuances of its synthesis and the underlying reaction mechanisms is crucial for optimizing production and exploring its potential as a building block in pharmaceutical development. This guide delves into the core methodologies for its preparation, offering a comparative analysis of their efficiencies and procedural requirements.

Synthesis Methodologies and Mechanisms

The industrial and laboratory-scale synthesis of this compound is primarily achieved through three distinct methods: Fischer-Speier esterification, enzymatic synthesis, and transesterification. Each method presents a unique set of advantages and challenges concerning reaction conditions, catalyst requirements, yield, and environmental impact.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] In the synthesis of this compound, hexanoic acid is reacted with isobutanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]

Mechanism:

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The mechanism proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water, a good leaving group, is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding this compound.

To drive the equilibrium towards the product side and achieve high yields, it is common practice to use an excess of one of the reactants (usually the less expensive one, isobutanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[4]

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener and more selective alternative to traditional chemical methods. Lipases are highly efficient in catalyzing esterification reactions under mild conditions, often in non-aqueous or solvent-free systems. Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently employed due to their stability and reusability.[7][8]

Mechanism (Ping-Pong Bi-Bi):

The lipase-catalyzed esterification of hexanoic acid and isobutanol generally follows a Ping-Pong Bi-Bi mechanism.[9]

-

Acyl-enzyme formation: The lipase's active site serine residue attacks the carbonyl carbon of hexanoic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming an acyl-enzyme complex.

-

Nucleophilic attack by alcohol: Isobutanol then enters the active site and its hydroxyl group attacks the acyl-enzyme complex, forming a second tetrahedral intermediate.

-

Ester release: This intermediate collapses, releasing the this compound product and regenerating the free enzyme.

The use of a solvent-free system is often preferred to increase reactant concentration and simplify downstream processing.

References

- 1. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. amherst.edu [amherst.edu]

- 7. researchgate.net [researchgate.net]

- 8. Lipase B Candida antarctica, recombinant powder, beige, 9units/mg 9001-62-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutyl Hexanoate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyl hexanoate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes to support laboratory work and drug development endeavors.

Chemical Identity and Structure

This compound, also known as isobutyl caproate, is the ester formed from the condensation of hexanoic acid and isobutanol.[1] It is a colorless liquid with a characteristic fruity aroma, often described as pineapple- or apple-like.[2] This compound is found naturally in various fruits and fermented beverages and is also synthesized for use as a flavoring and fragrance agent.[2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-methylpropyl hexanoate |

| Synonyms | This compound, Isobutyl caproate, Hexanoic acid, 2-methylpropyl ester |

| CAS Number | 105-79-3[2] |

| Molecular Formula | C₁₀H₂₀O₂[1] |

| Molecular Weight | 172.26 g/mol [1] |

| InChI Key | UXUPPWPIGVTVQI-UHFFFAOYSA-N[3] |

| SMILES | CCCCCC(=O)OCC(C)C[4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in various scientific and industrial contexts. These properties influence its behavior as a solvent, its volatility, and its interactions in chemical and biological systems.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2][5] |

| Odor | Fruity, apple, pineapple, sweet | [3][2] |

| Density | 0.856 g/mL at 25 °C | [3][2] |

| Boiling Point | 176 - 177 °C | [5] |

| 348 - 350 °C (literature value) | [3][2] | |

| Melting Point | -64.3 °C (estimate) | [2] |

| Flash Point | 76 °C (169 °F) - closed cup | [3][6] |

| Refractive Index (n20/D) | 1.414 | [3][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][4] |

| Vapor Pressure | 0.3115 hPa @ 20°C (estimate) | [4] |

| logP (Octanol/Water) | 3.71 | [2] |

Synthesis and Reactivity

This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the reflux of hexanoic acid with isobutanol, with the concomitant removal of water to drive the equilibrium towards the product.

Reactivity Profile

As an ester, this compound undergoes reactions typical of this functional group. It can be hydrolyzed back to hexanoic acid and isobutanol under acidic or basic conditions. Transesterification can occur in the presence of other alcohols. It is generally stable under recommended storage conditions but may react with strong oxidizing agents and strong bases.[6][7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Hexanoic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and a molar excess of isobutanol (e.g., 1.5 to 2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted hexanoic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound purity and identity using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference spectrum for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy (Representative Parameters):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Pulse Width: 90°

¹³C NMR Spectroscopy (Representative Parameters):

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

Pulse Program: Proton-decoupled

The resulting spectra can be used to confirm the structure of this compound by analyzing chemical shifts, coupling constants, and integration.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8][9] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][8]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6]

Applications in Research and Drug Development

While primarily used in the flavor and fragrance industries, this compound and similar esters can serve as valuable intermediates or building blocks in organic synthesis.[5] Their physicochemical properties, such as lipophilicity (indicated by a high logP value), can be relevant in the design of prodrugs or as non-polar moieties in larger bioactive molecules. Its use as a solvent for certain polymers also suggests potential applications in formulation development.[10]

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. rsc.org [rsc.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. iris.unict.it [iris.unict.it]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

natural occurrence of isobutyl hexanoate in fruits

An In-depth Technical Guide to the Natural Occurrence of Isobutyl Hexanoate in Fruits

Introduction

This compound (CAS No. 105-79-3) is an organic ester characterized by its potent fruity aroma, often described as pineapple-like with notes of green apple.[1] As a significant contributor to the flavor profile of many fruits, its presence and concentration are of great interest to researchers in food science, flavor chemistry, and product development. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, details the analytical methodologies used for its quantification, and illustrates its biosynthetic pathway.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit, influenced by factors such as ripeness, growing conditions, and post-harvest handling.[2][3] The following table summarizes the quantitative data available in the scientific literature.

| Fruit | Cultivar/Variety | Concentration | Reference |

| Banana (Musa spp.) | 'Maghrabi' | Detected (present in March harvest) | [4] |

| Banana (Musa spp.) | 'Fenjiao' | 0.10 (relative content %) | [5] |

| Banana (Musa spp.) | 'Cavendish' | Detected | [2] |

| Pineapple (Ananas comosus) | Not Specified | Detected | [6] |

| Apple (Malus domestica) | Not Specified | Detected | [1] |

| Quince (Cydonia oblonga) | Not Specified | Detected | [1] |

Note: The data presented is based on available studies; concentrations can vary widely. "Detected" indicates the compound was identified but not quantified in the cited study.

Biosynthesis of this compound in Fruits

Volatile esters in fruits, including this compound, are synthesized via complex metabolic pathways. The primary precursors are fatty acids and amino acids.[2][7] Fatty acid metabolism generates acyl-coenzyme A (acyl-CoA) molecules, while amino acid metabolism can produce a variety of alcohols. The final step in ester formation is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the transfer of an acyl group from an acyl-CoA to an alcohol.[7]

In the specific case of this compound, the precursors are Hexanoyl-CoA (derived from fatty acid metabolism) and Isobutanol (derived from the catabolism of the branched-chain amino acid, valine). The AAT enzyme catalyzes their condensation to form the final ester.

Caption: Biosynthetic pathway of this compound in fruits.

Experimental Protocols for Quantification

The identification and quantification of volatile compounds like this compound from complex fruit matrices require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective method.[8][9][10][11]

Generalized HS-SPME-GC-MS Workflow

A generalized workflow for the analysis of this compound in fruit samples is presented below. Specific parameters may require optimization based on the fruit matrix and laboratory instrumentation.[12][13]

Caption: Generalized workflow for fruit volatile analysis.

Detailed Methodology

1. Sample Preparation:

-

Fresh fruit samples are washed and homogenized into a puree.

-

A precise amount of the puree (e.g., 5 g) is weighed into a 20 mL headspace vial.[14]

-

To enhance the release of volatile compounds by increasing the ionic strength, a saturated solution of sodium chloride (NaCl) may be added.[11]

-

An internal standard (e.g., butyl octanoate or a deuterated analog) of a known concentration is added for accurate quantification.[10]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used due to its affinity for a broad range of volatile and semi-volatile compounds.[11]

-

Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a set period (e.g., 30-60 minutes) to allow volatiles to partition into the headspace. The SPME fiber is then exposed to the headspace to adsorb the analytes.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injector port (e.g., 250°C) of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.[15]

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Program: A temperature gradient is employed to separate the compounds. A typical program might start at 40°C, hold for 2-3 minutes, then ramp at 5-10°C/min to 250°C, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Detection: The mass spectrometer scans a mass range (e.g., m/z 35-400) to acquire mass spectra for the eluting compounds.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard and by matching its spectrum against a reference library (e.g., NIST).[4]

-

4. Quantification:

-

Quantification is achieved by creating a calibration curve using external standards of this compound at various concentrations.

-

The peak area of the this compound in the sample is normalized to the peak area of the internal standard. This ratio is then used to determine the concentration from the calibration curve, ensuring high accuracy and reproducibility.[12][16]

Conclusion

This compound is a key aroma compound found in several fruits, contributing significantly to their characteristic fruity and pineapple-like notes. Its biosynthesis is a product of the fatty acid and amino acid metabolic pathways, culminating in an esterification reaction catalyzed by AAT enzymes. The standard analytical method for its reliable identification and quantification is HS-SPME-GC-MS, which provides the necessary sensitivity and specificity for analysis in complex food matrices. Further research into the genetic and environmental factors controlling the expression of AATs and precursor pathways will be crucial for optimizing the flavor profiles of fruits for both consumers and industrial applications.

References

- 1. This compound [flavscents.com]

- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jib.cibd.org.uk [jib.cibd.org.uk]

- 7. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Optimization Method for Determination of the Strawberries’ Aroma Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Strategy for Informative Profiling and Accurate Quantification of Key-Volatiles in Dried Fruits and Nuts: An Industrial Quality Control Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isobutyl Hexanoate Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isobutyl hexanoate is a volatile ester compound that contributes significantly to the characteristic fruity and sweet aroma of many plants and their fruits, such as papaya and magnolia.[1][2] Understanding its biosynthetic pathway is crucial for applications in the flavor and fragrance industries, as well as for metabolic engineering of crops to enhance desirable flavor profiles. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the precursor pathways, key enzymatic reactions, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the investigation of this pathway and includes visualizations to facilitate a deeper understanding of the molecular processes involved.

Core Biosynthetic Pathway

The biosynthesis of this compound is a convergent pathway that combines two distinct metabolic routes: the synthesis of the alcohol moiety (isobutanol) and the synthesis of the acyl moiety (hexanoyl-CoA). The final step involves the condensation of these two precursors, catalyzed by a specific class of enzymes.

Isobutanol Moiety Biosynthesis

The isobutanol backbone is derived from the branched-chain amino acid (BCAA) metabolism, specifically the valine biosynthesis pathway, which originates from pyruvate.[3][4] This multi-step process is localized within the plastids.[4]

-

Pyruvate to 2-Ketoisovalerate (α-KIV): The pathway begins with pyruvate, a central product of glycolysis. A series of three enzymatic reactions converts pyruvate into 2-ketoisovalerate (α-KIV), the direct keto acid precursor to valine.[3][5] The enzymes involved are:

-

α-KIV to Isobutanol: The α-KIV intermediate is then channeled into the Ehrlich pathway for fusel alcohol production.[7][8] This involves a two-step conversion:

Hexanoyl-CoA Moiety Biosynthesis

The six-carbon acyl group, hexanoyl-CoA, is derived from the de novo fatty acid synthesis (FAS) pathway, which also occurs in the plastids.[10] This process utilizes acetyl-CoA as its fundamental building block.

-

Acetyl-CoA to Malonyl-CoA: The committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[11]

-

Chain Elongation: The fatty acid chain is elongated in a cyclical process by the Fatty Acid Synthase (FAS) complex. This cycle involves the sequential addition of two-carbon units from malonyl-CoA, through condensation, reduction, dehydration, and another reduction step. For hexanoyl-CoA, this cycle proceeds until a six-carbon chain is formed.

-

Activation to Hexanoyl-CoA: In some contexts, hexanoic acid may be synthesized first and subsequently activated to its CoA thioester form by an Acyl-Activating Enzyme (AAE) or acyl-CoA synthetase.[12] This reaction is crucial for making the acyl group available for esterification.

Final Ester Formation

The final and decisive step in the biosynthesis of this compound is the condensation of isobutanol and hexanoyl-CoA. This reaction is catalyzed by Alcohol Acyltransferases (AATs) , which are members of the BAHD superfamily of acyltransferases.[13][14]

Isobutanol + Hexanoyl-CoA -- (AAT) --> this compound + CoA-SH

AAT enzymes are known for their ability to utilize a diverse range of alcohol and acyl-CoA substrates, and the specific ester profile of a plant is determined by the substrate availability and the kinetic properties of the specific AATs expressed.[14][15] For example, an AAT from kiwifruit, AT16-MPa, showed a preference for producing butyl hexanoate and hexyl butanoate.[15] Similarly, an AAT from apple (MpAAT1) can produce a variety of esters, including butyl hexanoate.[16]

Quantitative Data

Quantitative analysis of enzyme kinetics is essential for understanding flux through the pathway and for designing metabolic engineering strategies. Data for the specific synthesis of this compound in plants is limited; however, data from related enzymes and substrates provide valuable insights.

| Enzyme Family | Enzyme Example | Substrate(s) | Km | Kcat (s⁻¹) | Source Organism | Reference |

| Alcohol Acyltransferase (AAT) | BEBT | Benzoyl-CoA | 19.3 ± 4.2 µM | 1.0 ± 0.1 | Clarkia breweri | [17] |

| BEBT | Benzyl alcohol | 313 ± 55 µM | 1.0 ± 0.1 | Clarkia breweri | [17] | |

| AT16-MPa | Butanoyl-CoA | Not Reported | Not Reported | Actinidia chinensis (Kiwifruit) | [15] | |

| AT16-MPa | Hexanoyl-CoA | Not Reported | Not Reported | Actinidia chinensis (Kiwifruit) | [15] | |

| Acyl-Activating Enzyme (AAE) | CsAAE1 | Hexanoate | 22 µM | 0.44 | Cannabis sativa | [12] |

Note on AAT Substrate Preference:

-

The kiwifruit enzyme AT16-MPa exhibited its highest activity with hexanoyl-CoA when supplied with butanol and hexanol.[15]

-

The apple enzyme MpAAT1 can utilize a wide range of alcohols and acyl-CoAs to produce esters like butyl butanoate and butyl hexanoate.[16]

-

The Clarkia breweri enzyme BEBT, while primarily forming benzylbenzoate, also shows activity with other substrates, indicating the characteristic broad specificity of this enzyme family.[17]

Experimental Protocols

Investigating the this compound pathway requires a combination of biochemical, molecular, and analytical techniques.

Protocol: Identification and Characterization of Candidate Alcohol Acyltransferases (AATs)

This workflow outlines the steps from gene discovery to enzyme characterization.

-

Candidate Gene Identification:

-

Perform transcriptome analysis (RNA-seq) on plant tissues known to produce this compound (e.g., ripe fruit) versus non-producing tissues.

-

Identify candidate genes annotated as "acyltransferase" or belonging to the BAHD family that show high expression correlated with ester production.[18]

-

-

Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of candidate genes using PCR.

-

Clone the cDNA into an E. coli expression vector (e.g., pET series).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing:

-

Purified recombinant AAT enzyme.

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate 1: Isobutanol (e.g., 1 mM).

-

Substrate 2: Hexanoyl-CoA (e.g., 0.5 mM).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solvent (e.g., hexane) containing an internal standard.

-

Extract the produced this compound with the solvent.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.

-

-

Kinetic Analysis:

-

Perform a series of enzyme assays, varying the concentration of one substrate while keeping the other saturated.

-

Measure the initial reaction velocity at each substrate concentration.

-

Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Protocol: Analysis of Volatile Esters from Plant Tissue

-

Sample Preparation: Collect fresh plant tissue (e.g., 1-5 g of fruit peel or flower petals) and place it in a 20 mL headspace vial.

-

Volatile Collection (SPME):

-

Use a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS).

-

Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the collected volatiles by inserting the SPME fiber into the hot injector (e.g., 250°C) of a GC-MS system.

-

Gas Chromatography: Separate the compounds on a suitable capillary column (e.g., DB-5MS). Use a temperature program to elute compounds based on their boiling points and polarity (e.g., start at 40°C, ramp to 240°C).

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

-

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard and by matching the spectrum to a library (e.g., NIST).

Conclusion and Future Outlook

The biosynthesis of this compound in plants is a classic example of metabolic convergence, relying on precursors from both branched-chain amino acid and fatty acid metabolism. The final esterification step, catalyzed by Alcohol Acyltransferases, is a critical control point that dictates the final product profile. While the general pathway is understood, significant research is still needed to identify the specific AATs responsible for this compound synthesis in various plant species and to fully quantify the metabolic flux through the contributing pathways. Future work involving gene editing (e.g., CRISPR/Cas9) to upregulate key enzymes or downregulate competing pathways holds great promise for engineering plants with enhanced and tailored flavor and fragrance profiles for the food and cosmetic industries.

References

- 1. Plant Compound: this compound | C10H20O2) [pherobase.com]

- 2. This compound | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Use of the valine biosynthetic pathway to convert glucose into isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 12. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identifying Missing Biosynthesis Enzymes of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyl Hexanoate

This technical guide provides a comprehensive overview of isobutyl hexanoate, a compound of interest for researchers, scientists, and professionals in drug development due to its applications as a flavoring agent and pharmaceutical excipient.

Core Identification

CAS Number: 105-79-3[1][2][3][4][5][6]

FEMA Number: 2202[1][6][7][8][9][10]

Synonyms: Isobutyl Caproate, 2-Methylpropyl Hexanoate[1][4][8][11]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [4][8] |

| Molecular Weight | 172.26 g/mol | [1][2][4][8] |

| Appearance | Colorless to yellowish liquid | [3][6] |

| Odor | Fruity, pineapple, green, sweet | [1][3][7] |

| Density | 0.856 g/mL at 25 °C | [1][10] |

| Boiling Point | 348-350 °C | [1][3][10] |

| Melting Point | -64.3 °C (estimate) | [3] |

| Flash Point | 169 °F (76 °C) - closed cup | [6][10] |

| Refractive Index | n20/D 1.414 | [1][3][10] |

| Solubility | Soluble in ethanol | [2][8] |

| LogP | 3.71 | [3] |

Table 2: Regulatory and Safety Identifiers

| Identifier | Value | Source |

| EC Number | 203-332-6 | [1][4] |

| JECFA Number | 166 | [8][9][10] |

| UNII | 2A3X4W9GZ0 | [8] |

| Hazard Codes | Xi (Irritant) | [3] |

| GHS Pictogram | GHS07 | [10] |

| GHS Signal Word | Warning | [10] |

| WGK Germany | 2 | [3][10] |

Experimental Protocols

Detailed methodologies for key experimental procedures involving this compound are provided below.

This protocol is a general method for synthesizing esters and can be adapted for this compound.

-

Reactant Preparation: In a round-bottom flask, combine one molar equivalent of hexanoic acid with 1.2 molar equivalents of isobutanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while swirling.

-

Reflux: Add boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Decant the dried liquid and purify by simple distillation, collecting the fraction that distills at the boiling point of this compound (approximately 175-177 °C at atmospheric pressure).

This protocol outlines a general method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethanol. For complex matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to isolate volatile components.[12]

-

GC-MS System:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

-

Chromatographic Conditions:

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

-

Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 250°C at a rate of 5°C/min, and hold for 5 min.[5]

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

-

-

Mass Spectrometry Conditions:

The genotoxic potential of this compound has been assessed using the BlueScreen assay.[1]

-

Principle: The BlueScreen assay is a screening method that evaluates genotoxic stress by measuring the expression of human genes.[1]

-

Methodology: this compound is incubated with cells, both with and without metabolic activation (e.g., S9 fraction).

-

Endpoints: The assay measures both cytotoxicity (relative cell density) and genotoxicity.

-

Results for this compound: The compound was found to be negative for both cytotoxicity and genotoxicity in this assay.[1]

Mandatory Visualizations

Diagrams illustrating key experimental workflows are provided below using the DOT language.

Caption: Workflow for the synthesis of this compound via Fisher esterification.

Caption: General workflow for the analysis of this compound using GC-MS.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 105-79-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound, 105-79-3 [thegoodscentscompany.com]

- 8. This compound | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]

- 10. This compound = 98 , FG 105-79-3 [sigmaaldrich.com]

- 11. aurochemicals.com [aurochemicals.com]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

structural formula and molecular weight of isobutyl hexanoate

An In-depth Technical Guide to Isobutyl Hexanoate

This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structural formula and molecular weight. It is intended for researchers, scientists, and professionals in drug development and related fields. The document includes a summary of key quantitative data, a detailed experimental protocol for its synthesis, and a standard analytical workflow for its characterization.

Chemical Identity and Properties

This compound, also known as isobutyl caproate, is a fatty acid ester.[1] It is a colorless to pale yellow liquid at room temperature and is recognized by its characteristic fruity aroma, often described as a blend of pineapple, apple, or banana.[2] This compound is utilized extensively as a flavoring agent in the food industry and as a fragrance component in consumer products.[1]

Structural Information

-

Molecular Formula : C₁₀H₂₀O₂[3]

-

IUPAC Name : 2-methylpropyl hexanoate[3]

-

SMILES : CCCCCC(=O)OCC(C)C[4]

-

InChI Key : UXUPPWPIGVTVQI-UHFFFAOYSA-N[5]

Structural Formula:

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 172.26 | g/mol |

| Density | 0.856 (at 25 °C) | g/mL |

| Boiling Point | 197 (estimated) | °C |

| Refractive Index | 1.414 (at 20 °C) | n20/D |

| Vapor Pressure | 0.3115 (estimated, at 20°C) | hPa |

| Solubility in Ethanol | 1 mL in 2 mL of 80% ethanol | - |

| XLogP3-AA | 3.4 | - |

[Sources: 1, 2, 3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of hexanoic acid and isobutanol, using a strong acid as a catalyst.[1]

Materials:

-

Hexanoic acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Simple distillation apparatus

-

Glassware for measurements and transfers

Procedure:

-

Reaction Setup : In a round-bottom flask, combine equimolar amounts of hexanoic acid and isobutanol.

-

Catalysis : While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume). Add several boiling chips to ensure smooth boiling.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 60-90 minutes to drive the equilibrium towards the product.

-

Work-up and Extraction : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with:

-

Distilled water to remove the majority of the sulfuric acid and excess isobutanol.

-

A 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. This should be done carefully due to CO₂ evolution. Repeat until the aqueous layer is no longer acidic (test with pH paper).

-

A final wash with distilled water to remove any residual salts.

-

-

Drying : Transfer the organic layer (the crude this compound) to a clean, dry flask and add an anhydrous drying agent like magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

-

Purification : Decant or filter the dried ester into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that distills at the expected boiling point (approx. 197 °C).

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the identification and quantification of volatile compounds like this compound.

Objective : To confirm the identity and assess the purity of the synthesized this compound.

Procedure:

-

Sample Preparation : Prepare a dilute solution of the purified this compound sample in a volatile organic solvent, such as hexane or dichloromethane. A typical concentration is in the range of 100-1000 ppm.

-

GC-MS System Configuration :

-

Gas Chromatograph (GC) : Equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or HP-5ms column).

-

Injector : Set to a temperature of ~250 °C in split mode.

-

Oven Program : An initial temperature of ~60 °C, held for 1-2 minutes, followed by a temperature ramp of 10-15 °C per minute up to a final temperature of ~280 °C.

-

Carrier Gas : Helium or hydrogen with a constant flow rate.

-

Mass Spectrometer (MS) : Operated in Electron Ionization (EI) mode at 70 eV. The scan range is typically set from m/z 40 to 400.

-

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The GC will separate the components of the sample based on their volatility and interaction with the column's stationary phase.

-

Data Analysis :

-

Identification : The identity of the compound is confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern of this compound will show characteristic peaks.

-

Purity Assessment : The purity of the sample is determined by analyzing the chromatogram. A single, sharp peak at the expected retention time indicates a high-purity sample. The peak area percentage can be used to estimate the purity.

-

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer Esterification.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide on the Odor and Taste Profile of Isobutyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl hexanoate is a volatile ester recognized for its significant contribution to the characteristic aromas of various fruits. This technical guide provides a comprehensive overview of the sensory profile of this compound, detailing its odor and taste characteristics. This document summarizes qualitative and quantitative sensory data, outlines detailed experimental protocols for sensory analysis, and explores the biochemical pathways related to its formation. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development, aiding in the understanding and application of this important flavor compound.

Introduction

This compound (CAS No. 105-79-3) is an organic ester formed from isobutanol and hexanoic acid. It is a key aroma compound found naturally in a variety of fruits, including apples, bananas, and pineapples. Its distinct fruity aroma makes it a valuable ingredient in the flavor and fragrance industry. In the context of drug development, understanding the sensory properties of esters like this compound is crucial for masking unpleasant tastes and developing palatable oral formulations. This guide provides an in-depth analysis of its odor and taste profile, supported by available scientific data and standardized experimental methodologies.

Sensory Profile of this compound

The sensory characteristics of this compound are predominantly described as fruity and sweet.

Odor Profile

The odor of this compound is consistently characterized as intensely fruity.[1] Specific descriptors frequently associated with its aroma include:

-

Primary Notes: Apple, Pineapple, Green[1]

-

Secondary Notes: Sweet, Winey, Banana, Tropical, Earthy[1]

At a concentration of 2.00%, its odor is described as sweet, estry, fruity with notes of pineapple, green apple, peach, and tropical fruits.[1]

Taste Profile

The taste of this compound mirrors its aromatic profile, offering a sweet and fruity flavor. At a concentration of 10 ppm, its taste is described as sweet, fruity, with notes of pineapple, green, and tropical esters.[1]

Quantitative Sensory Data

While extensive quantitative data for the sensory thresholds of this compound are not widely published, the following table summarizes the available information. Sensory thresholds are critical for determining the concentration at which a substance can be detected (detection threshold) and recognized (recognition threshold).

| Parameter | Medium | Concentration | Description | Citation |

| Taste Characteristic | Water | 10 ppm | Sweet, fruity, pineapple, green, tropical, and estry. | [1] |

Experimental Protocols for Sensory Analysis

The evaluation of the odor and taste profile of this compound requires standardized and reproducible experimental protocols. The following sections detail methodologies for sensory panel evaluation and instrumental analysis.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and detailed descriptive data.

Objective: To qualitatively and quantitatively describe the odor and taste profile of this compound.

Panelist Selection:

-

A panel of 8-12 individuals should be selected based on their sensory acuity, descriptive ability, and consistency.

-

Panelists should be screened for anosmia to key fruity and esteraceous odorants.

-

Regular training and calibration sessions are necessary to ensure panelist alignment and performance.

Sample Preparation:

-

For odor evaluation, prepare a series of dilutions of this compound in an odorless solvent such as diethyl phthalate or mineral oil. A common starting concentration is 1% (w/w).

-

For taste evaluation, prepare solutions of this compound in deodorized water or a neutral base (e.g., a 5% sucrose solution) at various concentrations, including the 10 ppm level noted for its characteristic taste.

Evaluation Procedure:

-

Odor Profiling:

-

Present the diluted samples on unscented smelling strips to the panelists in individual, well-ventilated booths.

-

Panelists should evaluate the odor and provide descriptive terms for the aroma characteristics.

-

Utilize a standardized lexicon of aroma descriptors to ensure consistency.

-

The intensity of each descriptor can be rated on a numerical scale (e.g., a 15-cm line scale).

-

-

Taste Profiling:

-

Present the prepared solutions to the panelists in a randomized and balanced order.

-

Panelists should taste each sample and rinse their mouths with purified water between samples.

-

Descriptive analysis of the taste profile should be conducted, noting the primary tastes (sweet, sour, bitter, salty, umami) and flavor notes.

-

Intensity ratings for each taste and flavor attribute should be recorded.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.

Objective: To identify and characterize the specific odor contribution of this compound in a complex mixture.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

-

The effluent from the GC column is split between the FID and the sniffing port.

GC-O Procedure:

-

Sample Injection: A diluted solution of this compound is injected into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Olfactory Detection: A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a description of the odor of each eluting compound.

-

Data Analysis: The retention time of the odor event is matched with the corresponding peak on the FID chromatogram to identify the compound responsible for the odor.

Biosynthesis of Fruity Esters

The characteristic fruity aromas of many fruits are largely due to the presence of volatile esters, including this compound. The biosynthesis of these esters is a complex process involving several enzymatic steps. Understanding this pathway can provide insights into the natural production of these flavor compounds.

The final step in the biosynthesis of volatile esters is catalyzed by alcohol acyltransferases (AATs).[2] These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule. The precursors for this reaction, alcohols and acyl-CoAs, are derived from the metabolism of fatty acids and amino acids.[2] For instance, isobutanol can be derived from the catabolism of the amino acid valine, while hexanoyl-CoA is a product of fatty acid metabolism.

The following diagram illustrates a simplified workflow for the biosynthesis of a generic fruity ester.

References

An In-depth Technical Guide to the Solubility of Isobutyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl hexanoate in various solvents. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

This compound, a fruity ester, exhibits varying degrees of solubility depending on the solvent's polarity. Generally, it is characterized by low solubility in polar solvents like water and high solubility in organic solvents. The following table summarizes the available quantitative solubility data for this compound in different solvents at 25°C.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 25 | 0.96 g/L[1] |

| 25 | 38.59 mg/L (estimated)[2][3] | |||

| Ethanol | C₂H₅OH | 46.07 | 25 | 4131.23 g/L[1] |

| - | Miscible (1 mL in 2 mL of 80% ethanol)[4][5] | |||

| Methanol | CH₃OH | 32.04 | 25 | 4222.52 g/L[1] |

| Isopropanol | C₃H₈O | 60.10 | 25 | 3609.71 g/L[1] |

Note on Water Solubility Data: There is a notable discrepancy in the reported aqueous solubility values. The value of 0.96 g/L is significantly higher than the estimated value of 38.59 mg/L. This could be due to differences in experimental methodologies or the estimated nature of the second value. Researchers should consider this variability in their work. The general consensus from multiple sources is that this compound is insoluble or has very low solubility in water[4][6][7][8].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" method, a standard procedure for assessing thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved this compound to settle.

-

To ensure complete separation of the solid phase from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm) for a set duration (e.g., 20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical instrument. GC-FID is often suitable for volatile esters like this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

References

- 1. scent.vn [scent.vn]

- 2. This compound [flavscents.com]

- 3. This compound, 105-79-3 [thegoodscentscompany.com]

- 4. This compound | C10H20O2 | CID 7775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Food safety and quality: details [fao.org]

- 6. This compound | 105-79-3 [chemicalbook.com]

- 7. This compound CAS#: 105-79-3 [m.chemicalbook.com]

- 8. zhishangchem.com [zhishangchem.com]

safety and handling guidelines for isobutyl hexanoate

An In-depth Technical Guide to the Safety and Handling of Isobutyl Hexanoate

This guide provides comprehensive safety and handling information for this compound (CAS No. 105-79-3), tailored for researchers, scientists, and drug development professionals. The following sections detail the substance's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound, also known as isobutyl caproate, is a colorless liquid with a characteristic fruity odor, often described as resembling pineapple or apple.[1] It is primarily used as a flavoring and fragrance agent.[2][3] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-79-3 | [4] |

| EC Number | 203-332-6 | [4] |

| Molecular Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.26 g/mol | [2][4] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 348 - 350 °C (literature) | [4][6] |

| Melting Point | -64.3 °C (estimate) | [4] |

| Flash Point | 76 °C (169 °F) - closed cup | [4][6] |

| Density | 0.856 g/mL at 25 °C (literature) | [4][6] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[1] | [1][7] |

| Vapor Pressure | 0.3115 hPa @ 20°C (estimate) | [7] |

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[8][9]

Table 2: GHS Hazard Classification

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable liquids (Category 4) | H227: Combustible liquid | None | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Source:[6][8][9] |

Toxicological Information

Comprehensive toxicological data for this compound is limited, with many safety data sheets reporting "no data available" for acute toxicity endpoints.[4][5][10] However, evaluations by the Research Institute for Fragrance Materials (RIFM) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provide valuable insights.

-

Skin Corrosion/Irritation: Classified as a skin irritant.[8][9] One source notes a study in rabbits resulted in moderate skin irritation after 24 hours (Draize Test).[5]

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation.[8][9]

-

Genotoxicity: Data from a read-across analog, isobutyl acetate, indicates that this compound is not expected to be genotoxic.[9][12] An assessment in the BlueScreen assay was negative for both cytotoxicity and genotoxicity.[9]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5][8]

-

Reproductive & Repeated Dose Toxicity: There is insufficient data on this compound. However, its systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, suggesting a low risk at current usage levels in fragrances.[9][12]

-

JECFA Evaluation: As a flavouring agent, JECFA concluded that there is "No safety concern at current levels of intake".[2][6]

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result / Classification | Notes | Source(s) |

| Acute Oral Toxicity | No data available | LD50 > 5000 mg/kg for similar compound isoamyl hexanoate. | [5][11] |

| Acute Dermal Toxicity | No data available | LD50 > 5000 mg/kg for similar compound isoamyl hexanoate. | [5][11] |

| Acute Inhalation Toxicity | No data available | May cause respiratory tract irritation. | [5][9] |

| Skin Irritation | Category 2; Causes skin irritation | Moderate irritation observed in rabbits. | [5][8][9] |

| Eye Irritation | Category 2A; Causes serious eye irritation | - | [8][9] |

| Genotoxicity | Not expected to be genotoxic | Based on read-across data and BlueScreen assay. | [9][12] |

| Carcinogenicity | Not classified as a carcinogen | - | [5][8] |

Experimental Protocols

The safety data for this compound is determined using internationally recognized standard methodologies. While specific study reports for this compound are not always publicly accessible, the following protocols describe the standard methods for evaluating the key hazards.

-

Flash Point Determination: The flash point of 76 °C was determined using a closed-cup method.[4] Standard protocols for this measurement include ASTM D6450 (Standard Test Method for Flash Point by Continuously Closed Cup Tester) and ASTM D3828 (Standard Test Methods for Flash Point by Small Scale Closed Cup Tester).[13][14] In these methods, a sample is heated in a closed cup, and an ignition source is introduced into the vapor space at regular intervals to determine the lowest temperature at which the vapors ignite.[15][16]

-

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): This protocol provides a method for assessing skin irritation.[17] A single dose (0.5 mL of liquid) of the test substance is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[17][18] The site is covered with a gauze patch for a 4-hour exposure period.[17] The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) and scored.[18] The reversibility of the lesions is observed for up to 14 days.[17][18]

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405): This guideline is used to assess the potential for a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[19] The eyes are examined at 1, 24, 48, and 72 hours after application, and lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.[3][19] The protocol recommends the use of anesthetics and analgesics to minimize animal distress.[20]

Safety and Handling

Exposure Controls and Personal Protective Equipment (PPE)

Handle in accordance with good industrial hygiene and safety practices.[8] Ensure adequate ventilation.[8][9]